molecular formula C6H16ClNO B6196699 2-methyl-4-(methylamino)butan-1-ol hydrochloride CAS No. 2680533-06-4

2-methyl-4-(methylamino)butan-1-ol hydrochloride

Cat. No.: B6196699
CAS No.: 2680533-06-4
M. Wt: 153.7
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Description

2-methyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl It is a hydrochloride salt form of 2-methyl-4-(methylamino)butan-1-ol, which is an organic compound containing both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(methylamino)butan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methyl-4-(methylamino)butan-1-ol.

    Reaction with Hydrochloric Acid: The free base form of 2-methyl-4-(methylamino)butan-1-ol is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and optimize yield.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(methylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-4-(methylamino)butan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-4-(methylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine and alcohol functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(methylamino)butan-2-ol: Similar in structure but with a different position of the hydroxyl group.

    4-(methylamino)butan-1-ol: Lacks the methyl group on the carbon chain.

    2-(methylamino)butane hydrochloride: Similar amine group but different carbon chain structure.

Uniqueness

2-methyl-4-(methylamino)butan-1-ol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2680533-06-4

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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